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Compound of Interest

Compound Name:
3-Formyl-5-

isopropoxyphenylboronic acid

Cat. No.: B1340251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Formyl-5-
isopropoxyphenylboronic acid, a versatile building block in modern organic synthesis with

significant applications in medicinal chemistry. We will delve into its chemical properties,

provide detailed experimental protocols for its synthesis and utilization in Suzuki-Miyaura cross-

coupling reactions, and explore its emerging role in the development of novel therapeutics,

particularly as a scaffold for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

inhibitors. This document aims to serve as a valuable resource for researchers and

professionals in the field of drug discovery and development.

Compound Profile
3-Formyl-5-isopropoxyphenylboronic acid is an aromatic boronic acid derivative featuring

both an aldehyde and an isopropoxy group. This unique combination of functional groups

makes it a highly valuable reagent in organic synthesis, offering multiple points for molecular

elaboration.
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Property Value

Molecular Formula C₁₀H₁₃BO₄

Molecular Weight 208.02 g/mol

CAS Number 871125-79-0

Appearance Off-white to white crystalline powder

Solubility Soluble in methanol, ethanol, and DMSO

Storage Conditions 2-8°C, under inert atmosphere

Synthesis Protocol
The synthesis of 3-Formyl-5-isopropoxyphenylboronic acid can be achieved through a

multi-step process starting from commercially available materials. A general and robust method

involves the protection of the aldehyde, followed by a Grignard reaction and subsequent

boronation.

Experimental Protocol: Synthesis of 3-Formyl-5-isopropoxyphenylboronic acid

Materials:

3-Bromo-5-hydroxybenzaldehyde

Isopropyl bromide

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethylene glycol

p-Toluenesulfonic acid (p-TsOH)

Magnesium (Mg) turnings

Iodine (I₂)
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Anhydrous Tetrahydrofuran (THF)

Trimethyl borate (B(OMe)₃)

Hydrochloric acid (HCl)

Diethyl ether

Hexane

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Isopropylation: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in DMF, add

potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq). Stir the mixture at 60°C for 12

hours. After cooling to room temperature, pour the reaction mixture into water and extract

with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, and concentrated under reduced pressure to yield 3-bromo-5-

isopropoxybenzaldehyde.

Acetal Protection: A mixture of 3-bromo-5-isopropoxybenzaldehyde (1.0 eq), ethylene glycol

(1.5 eq), and a catalytic amount of p-TsOH in toluene is heated at reflux with a Dean-Stark

apparatus for 4 hours. After cooling, the reaction mixture is washed with saturated sodium

bicarbonate solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and

concentrated to give 2-(3-bromo-5-isopropoxyphenyl)-1,3-dioxolane.

Grignard Reaction and Boronation: To a flask containing magnesium turnings (1.2 eq) and a

crystal of iodine under an inert atmosphere, add a solution of 2-(3-bromo-5-

isopropoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF dropwise. The reaction is

initiated with gentle heating. After the addition is complete, the mixture is stirred at room

temperature for 2 hours. The resulting Grignard reagent is then added dropwise to a solution

of trimethyl borate (1.5 eq) in anhydrous THF at -78°C. The reaction is allowed to warm to

room temperature and stirred for 12 hours.

Deprotection and Isolation: The reaction is quenched by the slow addition of 2M HCl at 0°C

and stirred for 2 hours to effect deprotection of the aldehyde. The mixture is then extracted
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with diethyl ether. The combined organic extracts are washed with brine, dried over

anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization from

a mixture of diethyl ether and hexane to afford 3-Formyl-5-isopropoxyphenylboronic acid
as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-

carbon bonds.[1] 3-Formyl-5-isopropoxyphenylboronic acid is an excellent coupling partner

in these reactions, enabling the synthesis of complex biaryl structures, which are common

motifs in biologically active molecules.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound

Materials:

3-Formyl-5-isopropoxyphenylboronic acid (1.2 eq)

Aryl halide (e.g., 4-bromopyridine) (1.0 eq)

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

Triphenylphosphine (PPh₃) (0.08 eq)

2M Sodium carbonate (Na₂CO₃) solution (2.0 eq)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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To a reaction vessel, add the aryl halide (1.0 eq), 3-Formyl-5-isopropoxyphenylboronic
acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

Add degassed 1,4-dioxane and the 2M sodium carbonate solution.

Heat the reaction mixture at 90°C for 12 hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers and wash with brine, then dry over anhydrous magnesium

sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography on silica gel to yield the desired biaryl compound.

Role in Drug Discovery: ENPP1 Inhibition
A significant and exciting application of 3-Formyl-5-isopropoxyphenylboronic acid is as a

key building block for the synthesis of potent and selective inhibitors of Ectonucleotide

Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[3][4][5][6] ENPP1 is a transmembrane

glycoprotein that plays a crucial role in the hydrolysis of extracellular ATP and, importantly, the

immunotransmitter cyclic GMP-AMP (cGAMP).[3][7]

The ENPP1-STING Signaling Pathway
ENPP1 acts as a negative regulator of the STING (Stimulator of Interferon Genes) pathway.[6]

The cGAS-STING pathway is a critical component of the innate immune system that detects

cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines

to mount an anti-pathogen or anti-tumor response.[3][8] By degrading cGAMP, ENPP1

dampens this immune response, which can be exploited by cancer cells to evade immune

surveillance.[4][5]
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Therefore, inhibiting ENPP1 represents a promising strategy in cancer immunotherapy.[3][5]

ENPP1 inhibitors can increase the concentration of cGAMP in the tumor microenvironment,

thereby activating the STING pathway and promoting a robust anti-tumor immune response.[8]

[9]
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ENPP1-STING Signaling Pathway and Point of Inhibition.
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Experimental Workflow for ENPP1 Inhibitor Screening
The development of ENPP1 inhibitors involves a systematic workflow from initial screening to in

vivo efficacy studies.

Compound Library Synthesis
(utilizing 3-Formyl-5-isopropoxyphenylboronic acid)

In Vitro ENPP1
Enzymatic Assay

Structure-Activity
Relationship (SAR) StudiesIterative

Optimization
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(Tumor models)
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Experimental Workflow for ENPP1 Inhibitor Development.

Conclusion
3-Formyl-5-isopropoxyphenylboronic acid is a key synthetic intermediate with significant

potential in drug discovery. Its utility in the construction of complex molecular architectures via

the Suzuki-Miyaura cross-coupling reaction is well-established. The growing interest in ENPP1

as a therapeutic target for cancer immunotherapy has further highlighted the importance of this

compound as a scaffold for the development of novel inhibitors. This guide provides the

foundational knowledge and experimental protocols to facilitate further research and

development in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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